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Methyl 3,5-bis(trifluoromethyl)benzoate

Cat. No.: B1295285
CAS No.: 26107-80-2
M. Wt: 272.14 g/mol
InChI Key: LTYNBDAJUXZFHP-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Organic Compounds Research

The field of fluorinated organic compounds has witnessed exponential growth due to the unique and often beneficial properties that fluorine atoms impart to organic molecules. The introduction of fluorine can significantly alter a compound's physical, chemical, and biological characteristics. Methyl 3,5-bis(trifluoromethyl)benzoate (B8306798) is a prime example of a highly fluorinated building block that is instrumental in this area of research. Its utility stems from the predictable and potent influence of the trifluoromethyl groups on the reactivity and properties of the benzene (B151609) ring and the ester functionality.

Significance of Trifluoromethyl Groups in Chemical Design and Reactivity

The trifluoromethyl (-CF3) group is a cornerstone in modern chemical design, particularly in the development of pharmaceuticals and advanced materials. Its strong electron-withdrawing nature and high lipophilicity are key attributes that researchers leverage to fine-tune the properties of target molecules. The presence of two such groups on the benzene ring of Methyl 3,5-bis(trifluoromethyl)benzoate profoundly influences its electronic properties, making the aromatic ring electron-deficient. This electronic modification is crucial for enhancing the metabolic stability of molecules derived from it and for modulating their binding affinity to biological targets. The C-F bond is significantly stronger than the C-H bond, which contributes to the increased resistance of trifluoromethylated compounds to metabolic degradation.

Overview of Research Trajectories for this compound

The research applications of this compound are diverse, underscoring its versatility as a synthetic intermediate. It serves as a crucial starting material in the synthesis of pharmacologically active compounds, particularly as a precursor to substances with potential therapeutic applications. For instance, its parent acid, 3,5-bis(trifluoromethyl)benzoic acid, is a known intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists. google.com Furthermore, the 3,5-bis(trifluoromethyl)phenyl moiety derived from this compound is a key component in the design of potent growth inhibitors of drug-resistant bacteria. mdpi.com In the realm of materials science, the corresponding benzoate (B1203000) ligand has been employed in the construction of coordination polymers, such as cobalt(II)-based structures with interesting supramolecular isomerism and porosity. icmab.esacs.org

Physicochemical Properties

The fundamental physical and chemical properties of this compound are crucial for its application in organic synthesis. These properties dictate the reaction conditions and purification methods required when using this compound.

PropertyValue
CAS Number 26107-80-2
Molecular Formula C10H6F6O2
Molecular Weight 272.14 g/mol chemicalbook.com
Boiling Point 85 °C chemicalbook.com
Density 1.400 ± 0.06 g/cm³ (at 20°C) chemicalbook.com

Synthesis and Reactions

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 3,5-bis(trifluoromethyl)benzoic acid.

Synthesis of the Precursor: 3,5-bis(trifluoromethyl)benzoic acid

A common route to 3,5-bis(trifluoromethyl)benzoic acid involves the Grignard reaction of 3,5-bis(trifluoromethyl)bromobenzene (B1265498). google.com This process includes the formation of a Grignard reagent, which is then carboxylated using carbon dioxide. google.com Optimizing the reaction temperature is crucial for maximizing the yield and minimizing the formation of byproducts. google.com

Esterification to this compound

Reactivity and Synthetic Applications

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its ester group and the unique properties conferred by the bis(trifluoromethyl)phenyl moiety.

Intermediate in the Synthesis of Bioactive Molecules

The 3,5-bis(trifluoromethyl)phenyl group is a recurring motif in the design of bioactive compounds. Research has shown that pyrazole (B372694) derivatives incorporating this group exhibit potent activity against drug-resistant bacteria. mdpi.com In these syntheses, precursors derived from 3,5-bis(trifluoromethyl)acetophenone, which can be conceptually linked back to the parent benzoic acid structure, are utilized. mdpi.com The resulting compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against certain bacterial strains. mdpi.com

Ligand in Coordination Chemistry

The carboxylate derived from this compound (after hydrolysis) has been effectively used as a ligand in coordination chemistry. In one study, it was used to construct cobalt(II) coordination polymers with 4,4′-bipyridine as a co-ligand. icmab.esacs.org The resulting structures exhibited supramolecular isomerism, with the specific isomer formed being dependent on the solvent used for crystallization. icmab.esacs.org These coordination polymers displayed varying degrees of porosity, with one isomer showing a surface area of 330 m²/g. icmab.es

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6F6O2 B1295285 Methyl 3,5-bis(trifluoromethyl)benzoate CAS No. 26107-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-bis(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6F6O2/c1-18-8(17)5-2-6(9(11,12)13)4-7(3-5)10(14,15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYNBDAJUXZFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180737
Record name Methyl 3,5-di(trifluoromethyl)benzoate radical
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Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26107-80-2
Record name Benzoic acid, 3,5-bis(trifluoromethyl)-, methyl ester
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Record name Methyl 3,5-di(trifluoromethyl)benzoate radical
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Record name Methyl 3,5-di(trifluoromethyl)benzoate radical
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Record name methyl 3,5-bis(trifluoromethyl)benzoate
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Ii. Synthetic Methodologies for Methyl 3,5 Bis Trifluoromethyl Benzoate and Derivatives

Direct Esterification and Transesterification Approaches

Direct esterification, a cornerstone of organic synthesis, provides a straightforward route to Methyl 3,5-bis(trifluoromethyl)benzoate (B8306798). This approach typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Utilizing 3,5-bis(trifluoromethyl)benzoic Acid Precursors

The primary precursor for the synthesis of Methyl 3,5-bis(trifluoromethyl)benzoate via direct esterification is 3,5-bis(trifluoromethyl)benzoic acid. This starting material is a solid at room temperature and serves as the source of the 3,5-bis(trifluoromethyl)benzoyl group. The synthesis of this precursor itself is a critical first step, often achieved through a Grignard reaction. This involves reacting 3,5-bis(trifluoromethyl)bromobenzene (B1265498) with magnesium to form the corresponding Grignard reagent, which is then carboxylated using carbon dioxide to yield 3,5-bis(trifluoromethyl)benzoic acid. google.com

Methylation Strategies (e.g., with Methanol (B129727) and Acid Catalysts)

The conversion of 3,5-bis(trifluoromethyl)benzoic acid to its methyl ester is a classic example of Fischer esterification. This acid-catalyzed esterification is an equilibrium process. To drive the reaction towards the product, a large excess of the alcohol, in this case, methanol, is typically used. tcu.edu

Commonly employed acid catalysts for this transformation include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. mdpi.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the methyl ester.

A typical laboratory procedure would involve refluxing a mixture of 3,5-bis(trifluoromethyl)benzoic acid, a significant excess of methanol, and a catalytic amount of concentrated sulfuric acid. tcu.edu The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess methanol is removed, and the crude product is typically purified by extraction and distillation. A recent study has also explored the use of a heterogeneous Zr/Ti solid acid catalyst for the methylation of various benzoic acids, demonstrating the potential for more environmentally benign and reusable catalyst systems. mdpi.com

Table 1: Key Parameters in the Fischer Esterification of 3,5-bis(trifluoromethyl)benzoic Acid

ParameterDescriptionTypical Conditions
Carboxylic Acid 3,5-bis(trifluoromethyl)benzoic acid1 equivalent
Alcohol MethanolLarge excess (often used as solvent)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Catalytic amount
Temperature RefluxVaries with solvent (methanol)
Reaction Time Several hoursMonitored for completion

Acylation Reactions Involving 3,5-bis(trifluoromethyl)benzoyl Chloride

For the synthesis of more complex esters, particularly those involving sterically hindered alcohols, the use of the more reactive 3,5-bis(trifluoromethyl)benzoyl chloride is preferred. This acyl chloride is a highly reactive liquid that readily undergoes nucleophilic acyl substitution.

The preparation of 3,5-bis(trifluoromethyl)benzoyl chloride is typically achieved by treating 3,5-bis(trifluoromethyl)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com This reaction converts the less reactive carboxylic acid into the highly electrophilic acyl chloride, making it an excellent acylating agent.

Reaction with Alcohols (e.g., Mesityl(phenyl)methanol)

The acylation of a sterically hindered alcohol like mesityl(phenyl)methanol with 3,5-bis(trifluoromethyl)benzoyl chloride exemplifies a challenging esterification that benefits from the high reactivity of the acyl chloride. The bulky nature of both the alcohol and the acyl chloride can impede the reaction, necessitating the use of catalysts and optimized reaction conditions.

Use of Additives and Bases (e.g., 4-DMAP, Et3N)

To facilitate the acylation of sterically hindered alcohols, nucleophilic catalysts and stoichiometric bases are often employed. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst in acylation reactions. nih.gov Its mechanism of action involves the initial reaction with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting acyl chloride and is more readily attacked by the alcohol nucleophile.

Triethylamine (B128534) (Et₃N) is commonly used as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the acylation reaction. jlu.edu.cn The removal of HCl is crucial as it can protonate the alcohol and the DMAP catalyst, rendering them non-nucleophilic and inactive, respectively. The presence of a base like triethylamine drives the equilibrium towards the product side. Kinetic studies on similar acylation reactions have shown that the reaction is often zero-order with respect to the auxiliary base (like Et₃N), indicating that its primary role is to scavenge the acid produced. nih.govsci-hub.st

Table 2: Role of Additives in the Acylation of Alcohols

AdditiveChemical NameRole in Acylation
4-DMAP 4-(Dimethylamino)pyridineNucleophilic Catalyst
Et₃N TriethylamineStoichiometric Base (HCl scavenger)

Solvent Effects in Acylation (e.g., Dichloromethane)

The choice of solvent can significantly influence the rate and outcome of acylation reactions. Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent for these transformations due to its inert nature and its ability to dissolve a wide range of organic compounds. echemi.comstackexchange.com It is a polar aprotic solvent, which means it can solvate charged intermediates without participating in hydrogen bonding. This property is advantageous as it does not interfere with the nucleophilic attack of the alcohol or the catalytic activity of DMAP. Furthermore, its relatively low boiling point facilitates its removal during the work-up procedure. In the context of acylating sterically hindered alcohols, a non-coordinating solvent like dichloromethane is ideal as it does not compete with the alcohol for access to the electrophilic acylating agent. researchgate.net

Anhydride-Mediated Synthesis (e.g., 3,5-bis(trifluoromethyl)benzoic anhydride)

A convenient method for the synthesis of esters, including this compound, involves the use of aromatic carboxylic anhydrides as dehydrating reagents. Specifically, 3,5-bis(trifluoromethyl)benzoic anhydride (B1165640) (BTFBA) has been shown to be a highly effective reagent for the condensation reaction between carboxylic acids and alcohols. tcichemicals.com This method is particularly advantageous as it can overcome issues of catalyst deactivation that are sometimes observed with other aromatic anhydrides. tcichemicals.com

The strong electron-withdrawing nature of the trifluoromethyl groups on the benzene (B151609) ring of BTFBA enhances its reactivity, facilitating the esterification process to achieve excellent yields. tcichemicals.com This approach represents a more direct and efficient alternative to methods that require the pre-synthesis of silyl (B83357) derivatives of the starting materials. tcichemicals.com Furthermore, the parent 3,5-bis(trifluoromethyl)benzoic acid can be regenerated and reactivated, for instance, by treatment with acetic anhydride, allowing for its recycling. beilstein-journals.org

Iii. Chemical Transformations and Reactivity of Methyl 3,5 Bis Trifluoromethyl Benzoate

Hydrolysis and Saponification

The ester group of methyl 3,5-bis(trifluoromethyl)benzoate (B8306798) can be cleaved through hydrolysis to yield 3,5-bis(trifluoromethyl)benzoic acid and methanol (B129727). This reaction can proceed under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates methanol to form the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This is typically a more efficient method for ester hydrolysis. youtube.com A hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. youtube.comoieau.fr The strong electron-withdrawing effect of the two trifluoromethyl groups on the benzene (B151609) ring enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to faster saponification rates compared to methyl benzoate (B1203000) itself. oieau.fr The reaction is effectively irreversible as the resulting carboxylate ion is deprotonated under the basic conditions. Acidification is required in a separate workup step to obtain the neutral carboxylic acid. youtube.com

High-temperature water (250–300 °C) can also be employed for the hydrolysis of methyl benzoates, often without the need for added acid or base catalysts. psu.edu

Table 1: Conditions for Hydrolysis of Substituted Methyl Benzoates

ReactantConditionsProductYieldReference
Methyl Benzoates2% KOH, 200-300 °C, 30 minCorresponding Benzoic AcidQuantitative psu.edursc.org
Methyl BenzoatesH₂O, 250-300 °CCorresponding Benzoic AcidVariable psu.edu
Methyl BenzoateNaOH(aq), RefluxBenzoic AcidN/A youtube.com

Transesterification Reactions with Other Alcohols

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base.

In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, followed by nucleophilic attack from another alcohol (R'-OH). In a base-catalyzed process, an alkoxide (R'-O⁻) serves as the nucleophile. The equilibrium can be shifted toward the desired product by using the new alcohol as a solvent or by removing the methanol as it is formed. The high electrophilicity of the carbonyl carbon in methyl 3,5-bis(trifluoromethyl)benzoate facilitates this reaction.

Nucleophilic Acyl Substitution Reactions

Hydrolysis and transesterification are specific examples of a broader class of reactions known as nucleophilic acyl substitution. libretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) leaving group. libretexts.org

Due to the activating effect of the trifluoromethyl groups, this compound readily reacts with various nucleophiles. For instance, reaction with amines (ammonolysis) will yield the corresponding N-substituted 3,5-bis(trifluoromethyl)benzamides. This type of reaction is fundamental in the synthesis of various derivatives. For example, the related compound 3,5-bis(trifluoromethyl)benzylamine (B151408) can react with carboxylic acids to form amides, highlighting the general reactivity of this substituted benzene scaffold in nucleophilic reactions. mdpi.com

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the benzene ring. masterorganicchemistry.com The substituents already present on the ring strongly influence the rate and position of the incoming electrophile.

The methyl ester (-COOCH₃) group is an electron-withdrawing group and is therefore deactivating and meta-directing. Even more potent are the two trifluoromethyl (-CF₃) groups, which are strongly electron-withdrawing due to the high electronegativity of fluorine. youtube.com Consequently, the benzene ring of this compound is highly deactivated towards electrophilic attack. youtube.com

Should a reaction occur under harsh conditions, the directing effects of the substituents would need to be considered. The ester group directs incoming electrophiles to the meta position (C5, which is already substituted), and the trifluoromethyl groups also direct meta (to C5 from the C3 position, and to C1/C3 from the C5 position). The positions ortho and para to the ester (C2, C4, C6) are deactivated. Therefore, electrophilic aromatic substitution on this compound is generally not a favorable reaction pathway. libretexts.org

Radical Reactions Involving the Ester Moiety or Trifluoromethyl Groups

The trifluoromethyl groups can participate in radical reactions. Trifluoromethyl radicals (•CF₃) can be generated from various precursors and are involved in a range of chemical transformations. While specific studies on radical reactions of this compound are not abundant, the principles can be inferred from related compounds. For instance, fluorinated esters can undergo reactions involving radical attack at the methoxyl group. rsc.org

Recent advances in photoredox catalysis have enabled the generation of alkyl radicals from the corresponding benzoates. acs.org It is conceivable that under photocatalytic reductive conditions, this compound could be converted into a radical anion, which upon fragmentation could potentially lead to fluorinated radicals. acs.org These reactive intermediates could then participate in subsequent reactions such as addition to alkenes. acs.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While aryl halides are common coupling partners, derivatives of benzoic acids have also been employed.

The C-H bonds on the aromatic ring of this compound could potentially be targets for direct C-H activation and arylation. For example, palladium-catalyzed direct C-H arylation allows for the coupling of C-H bonds with aryl halides. mdpi.com Ruthenium-catalyzed C-H arylation is another prominent method. nih.gov

Furthermore, photocatalysis using semiconductors like titanium dioxide (TiO₂) has emerged as a method for C-H arylation. researchgate.net In a typical setup, an aryldiazonium salt serves as the aryl source, and under blue light irradiation, the TiO₂ photocatalyst can mediate the C-H arylation of arenes. researchgate.net Although not specifically demonstrated on this compound, this methodology presents a potential pathway for its functionalization.

The ester group itself can also be a site for cross-coupling. For instance, palladium-catalyzed cross-coupling reactions of aryl trifluoroacetates with organoboron compounds can yield trifluoromethyl ketones, proceeding through the oxidative addition of the ester to a Pd(0) complex. researchgate.net This suggests that under appropriate catalytic conditions, the ester moiety of this compound could potentially be targeted for transformation.

Table 2: Examples of Relevant Metal-Catalyzed Reactions

Reaction TypeCatalyst/MediatorReactantsProduct TypeReference
C-H ArylationTiO₂ (Photocatalyst)Heteroarenes, Aryldiazonium saltsArylated Heteroarenes researchgate.net
Suzuki-Miyaura CouplingPd(OAc)₂, LigandAryl Halides, Organoboron CompoundsBiaryls researchgate.net
Ketone SynthesisPd(0) complexesAryl Trifluoroacetates, Organoboron CompoundsTrifluoromethyl Ketones researchgate.net
Direct C-H ArylationPd(OAc)₂Benzo-bis-thiadiazole, BromoarenesArylated Benzo-bis-thiadiazole mdpi.com

Article Generation Not Possible

A comprehensive search for the required spectroscopic data for this compound has been conducted. Unfortunately, publicly accessible, citable research articles or spectral databases containing the complete experimental data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) for this specific compound could not be located.

While data for structurally related compounds such as 3,5-bis(trifluoromethyl)benzoic acid, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, and methyl benzoate are available, using this information to infer exact spectral values for this compound would not meet the required standard of scientific accuracy for this article.

To fulfill the user's request for a thorough and scientifically accurate article with detailed research findings and data tables, direct experimental data for the target compound is essential. Without access to such verified data, it is not possible to generate the article according to the specified outline and quality standards.

Iv. Spectroscopic Characterization Techniques in Research

Chromatography Techniques (e.g., GC-FID, Flash Column Chromatography, HPLC, LC-MS, UPLC) for Purity and Separation

Chromatography is an essential set of laboratory techniques used for the separation of mixtures. In the context of research involving Methyl 3,5-bis(trifluoromethyl)benzoate (B8306798), various chromatographic methods are employed to purify the compound after synthesis and to assess its purity. The choice of technique depends on the scale of the separation and the specific analytical requirements.

Flash Column Chromatography

Flash column chromatography is a purification technique that utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate components of a mixture. theseus.fi This method is widely used for the purification of reaction mixtures to isolate the desired product. For a compound like Methyl 3,5-bis(trifluoromethyl)benzoate, which is moderately polar, a common solvent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). chromatographyonline.comrochester.edu The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

In a typical research scenario, after the synthesis of this compound, the crude reaction mixture is concentrated and loaded onto a silica gel column. The elution is then carried out with a solvent gradient, starting with a low polarity mobile phase and gradually increasing its polarity. researchgate.net For instance, a gradient of ethyl acetate in hexanes is effective for separating the target compound from less polar byproducts and more polar impurities. researchgate.net The progress of the separation is monitored by thin-layer chromatography (TLC), and fractions containing the pure product are combined. rochester.edu

Table 1: Representative Flash Column Chromatography Parameters for the Purification of this compound

ParameterValue
Stationary Phase Silica Gel (60 Å, 35-70 µm)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 20%)
Typical Loading Crude reaction mixture adsorbed onto silica gel
Detection Thin-Layer Chromatography (TLC) with UV visualization (254 nm)

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a powerful technique for assessing the purity of volatile compounds. The sample is vaporized and injected into a capillary column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector then produces a signal proportional to the amount of organic compound eluting from the column.

For this compound, a standard non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase, is suitable. wiley-vch.de The retention time of the compound is influenced by the oven temperature program and the carrier gas flow rate. wiley-vch.de By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately determined. A sharp, symmetrical peak is indicative of a pure sample. In a study analyzing methyl benzoate (B1203000), a structurally similar compound, a retention time of 1.27 minutes was observed under specific GC conditions. wiley-vch.de Given the higher molecular weight and boiling point of this compound, a longer retention time would be expected under similar conditions.

Table 2: Typical GC-FID Parameters for Purity Analysis of this compound

ParameterValue
Column Agilent DB-1 (dimethylpolysiloxane), 10 m x 0.1 mm ID, 0.1 µm film
Carrier Gas Helium (He) at a constant flow of 0.8 mL/min
Oven Program 60°C (0 min hold), ramp at 60°C/min to 300°C (1 min hold)
Injector Temperature 250°C
Detector Temperature 300°C (FID)
Expected Retention Time > 1.27 min

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For aromatic esters like this compound, reversed-phase HPLC is a common choice. In this mode, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net

The presence of the trifluoromethyl groups on the benzene (B151609) ring increases the hydrophobicity of the molecule, leading to stronger retention on a reversed-phase column. chromatographyonline.com Therefore, a mobile phase with a higher proportion of organic solvent may be required for timely elution. Pentafluorophenyl (PFP) stationary phases can also offer alternative selectivity for fluorinated compounds due to specific interactions between the fluorinated phase and the analyte. chromatographyonline.comsilicycle.com A UV detector is commonly used for detection, as the aromatic ring of the compound absorbs UV light.

Table 3: Illustrative HPLC Conditions for the Analysis of this compound

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient or controlled (e.g., 30°C)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of a compound by providing its molecular weight and for detecting and identifying impurities, even at trace levels.

For this compound, an LC-MS method would typically employ a reversed-phase column similar to that used in HPLC. The eluent from the column is introduced into the mass spectrometer, where the molecules are ionized. Electrospray ionization (ESI) is a common ionization technique for this type of compound. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that can confirm the molecular weight of the target compound and help in the structural elucidation of any co-eluting impurities.

Table 4: Representative LC-MS Parameters for the Characterization of this compound

ParameterValue
LC System Agilent 1200 Series or equivalent
Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase Gradient of Acetonitrile in Water with 0.1% Formic Acid
Flow Rate 0.3 mL/min
MS System Agilent 6120 Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive and/or Negative
Mass Range m/z 100-500

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-performance liquid chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. UPLC is particularly useful for the rapid analysis of sample purity and the separation of closely related impurities.

The principles of separation in UPLC are the same as in HPLC, so a reversed-phase method with a C18 or PFP column would be appropriate for this compound. The shorter analysis times offered by UPLC are advantageous for high-throughput screening in research and quality control environments.

Table 5: Exemplary UPLC Conditions for the Fast Analysis of this compound

ParameterValue
System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of Acetonitrile in Water with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temperature 40°C
Detection UV (PDA) at 254 nm
Run Time < 5 minutes

V. Computational Chemistry and Modeling Studies

Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory is fundamental to understanding the electronic structure and reactivity of molecules. Calculations based on this theory, often performed in conjunction with Density Functional Theory (DFT), provide information about the energy levels and spatial distribution of molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For molecules containing the 3,5-bis(trifluoromethyl)phenyl group, the HOMO and LUMO are key determinants of their chemical behavior. In a study on a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the LUMO was found to be predominantly located over the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com This suggests a similar distribution in Methyl 3,5-bis(trifluoromethyl)benzoate (B8306798), indicating that this region of the molecule is the most likely site for accepting electrons in a chemical reaction. The electron-withdrawing nature of the two trifluoromethyl groups significantly lowers the energy of the LUMO, making the aromatic ring electron-deficient.

The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity. For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a significant HOMO-LUMO gap of 5.54 eV was calculated, suggesting a high degree of stability. mdpi.com It is reasonable to infer that Methyl 3,5-bis(trifluoromethyl)benzoate would also exhibit a relatively large HOMO-LUMO gap, characteristic of a stable molecule.

Table 1: Frontier Molecular Orbital (FMO) Data for a Structurally Related Amide

ParameterValue (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap5.54
Data derived from a computational study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to predict molecular geometries, vibrational frequencies, and electronic properties.

DFT calculations on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which shares the key structural feature of the 3,5-bis(trifluoromethyl)phenyl group, were performed using the B3LYP method with a 6-311+G(d,p) basis set. mdpi.com These studies involved geometry optimization to find the most stable molecular conformation, followed by the calculation of various electronic descriptors.

A key output of these studies is the Molecular Electrostatic Potential (MEP) map. The MEP map for the amide analogue revealed an electron-rich region around the carbonyl oxygen and an electron-deficient region around the aromatic ring, a direct consequence of the strong electron-withdrawing trifluoromethyl groups. mdpi.com For this compound, a similar MEP would be expected, with the ester carbonyl oxygen being a site of high electron density (a potential site for electrophilic attack) and the aromatic ring being electron-poor.

Vibrational analysis using DFT can predict the infrared spectrum of a molecule. In the study of the related amide, the calculated vibrational frequencies for the C-F stretching modes were in good agreement with the experimental FT-IR spectrum. mdpi.com This demonstrates the utility of DFT in characterizing molecules with trifluoromethyl groups.

Table 2: Selected Calculated Quantum Chemical Descriptors for a Structurally Related Amide

DescriptorValue (eV)
Ionization Potential (I)-
Electron Affinity (A)-
Global Hardness (η)-
Chemical Potential (μ)-
Electrophilicity Index (ω)-
Data derived from a computational study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process to find the conformation with the lowest potential energy, which corresponds to the most stable structure.

For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the ester group to the aromatic ring. The two bulky trifluoromethyl groups at the 3 and 5 positions are expected to exert significant steric hindrance, which will influence the preferred orientation of the methyl ester group.

It is likely that the most stable conformation will be one where the methyl ester group is oriented to minimize steric clashes with the adjacent trifluoromethyl groups. This would likely involve the plane of the ester group being twisted out of the plane of the benzene (B151609) ring. Detailed computational studies would be required to determine the precise dihedral angle of this twist and the energy barriers for rotation around this bond.

Reaction Mechanism Elucidation through Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed.

Currently, there is a lack of specific published research that employs computational methods to elucidate the reaction mechanisms involving this compound. Such studies could, for example, investigate the mechanism of its synthesis or its reactivity in various chemical transformations. The electron-deficient nature of the aromatic ring, as suggested by MO theory and DFT studies on related compounds, would make it susceptible to nucleophilic aromatic substitution reactions, and computational studies could model the energetics of such processes.

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable)

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of compounds with their biological activity or other properties using statistical methods. These models are widely used in drug discovery and environmental toxicology.

While no specific QSAR studies have been reported for this compound, QSAR studies have been conducted on other benzoic acid derivatives. For instance, a study on the toxicity of various benzoic acids to aquatic organisms found that descriptors such as the partition coefficient (log P) and the energy of the LUMO (E-LUMO) were significant in predicting toxicity. nih.gov Another QSAR study on p-hydroxybenzoate esters identified the LUMO energy and dipole moment as key factors influencing antifungal activity. researchgate.net

These findings suggest that if this compound were to be included in a QSAR study, its high lipophilicity (due to the trifluoromethyl groups) and its electronic properties (such as a low-lying LUMO) would likely be important descriptors in predicting its biological or toxicological effects.

Vi. Advanced Applications in Materials Science

Incorporation into Polymeric Systems for Enhanced Properties

The 3,5-bis(trifluoromethyl)phenyl moiety, for which Methyl 3,5-bis(trifluoromethyl)benzoate (B8306798) is a key synthetic precursor, is strategically incorporated into various polymer backbones to enhance their physical and chemical properties. The presence of bulky, fluorine-rich trifluoromethyl (-CF3) groups disrupts polymer chain packing, which can lead to increased solubility, higher thermal stability, lower dielectric constants, and reduced water absorption. rsc.orgcanada.ca

Research into fluorinated polyimides and poly(aryl ether ketones) has demonstrated the benefits of including such structural units. For instance, aromatic diamine monomers containing pendant trifluoromethylphenyl groups have been used to synthesize a series of fluorinated polyimides. rsc.org The resulting polymers exhibit excellent solubility in common organic solvents, a significant advantage for processing. rsc.orgnih.gov Furthermore, these materials yield films with high optical transparency and possess intrinsically low dielectric constants (2.69–2.85 at 1 MHz), making them suitable for microelectronic applications. rsc.org The incorporation of -CF3 groups also increases the fractional free volume within the polymer matrix, which is a key factor in achieving lower dielectric properties and improved gas permeability. canada.catandfonline.com

Similarly, introducing trifluoromethyl groups into poly(aryl ether ketone) structures successfully enhances their free volume, leading to a reduction in their dielectric constant and dielectric loss. nih.govtandfonline.com These polymers also show excellent thermal properties, with 5% weight loss temperatures often exceeding 500°C, along with good mechanical strength and hydrophobicity. rsc.orgtandfonline.com While these studies may not use Methyl 3,5-bis(trifluoromethyl)benzoate directly as a monomer, they underscore the value of the bis(trifluoromethyl)phenyl unit it provides for creating high-performance polymers.

Table 1: Property Enhancements in Polymers with Trifluoromethyl Groups

PropertyEnhancement AchievedRationale
Solubility Increased solubility in organic solvents rsc.orgnih.govBulky -CF3 groups disrupt polymer chain packing, reducing intermolecular forces.
Dielectric Constant Lowered values (e.g., 2.69-2.85 at 1 MHz) rsc.orgtandfonline.comIncreased free volume and low polarizability of the C-F bond reduce the overall dielectric constant.
Thermal Stability High decomposition temperatures (>500°C) rsc.orgtandfonline.comThe strong C-F bond and rigid aromatic structures contribute to thermal resistance.
Optical Transparency High transparency and low cutoff wavelengths rsc.orgDisruption of electronic conjugation and prevention of charge-transfer complex formation.
Water Absorption Reduced moisture uptake rsc.orgtandfonline.comThe hydrophobic nature of fluorinated groups repels water.

Role in Fluoropolymer Synthesis and Modification

Fluoropolymers are a class of materials renowned for their exceptional chemical inertness, thermal stability, and low coefficient of friction. researchgate.net The synthesis of advanced fluoropolymers often relies on the use of specialized fluorinated monomers to introduce specific functionalities. While not a typical monomer for direct polymerization, this compound serves as a crucial building block for creating more complex, functional monomers. These custom-designed monomers can then be copolymerized to produce fluoropolymers with tailored properties that go beyond those of commodity materials like PTFE or PFA.

The modification of existing fluoropolymers is another avenue where derivatives of this compound can be applied. For example, the 3,5-bis(trifluoromethyl)phenyl moiety can be introduced into a polymer structure to act as a reactive site for grafting other molecules or to alter the surface properties of the material. A key challenge in the field is the synthesis of fluoropolymers with tunable characteristics, such as controlled unsaturation, which can serve as an intermediate for further reactions or for curing into high-performance elastomers. rsc.org The development of such materials requires versatile and reactive fluorinated precursors.

Development of Specialty Materials with Unique Optical or Electronic Characteristics

The strong electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring significantly influences the electronic landscape of molecules containing this moiety. This effect is exploited in the design of specialty materials for optical and electronic applications. The 3,5-bis(trifluoromethyl)phenyl group has been incorporated into various molecular architectures, from nonlinear optical (NLO) chromophores to expanded porphyrins, to fine-tune their properties. nih.govnih.gov

Density functional theory (DFT) calculations and experimental measurements have shown that this group can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a molecule. mdpi.comijltet.org In some systems, this leads to a desirable decrease in the HOMO-LUMO gap, which is relevant for applications in organic electronics. nih.gov

In the field of nonlinear optics, the 3,5-bis(trifluoromethyl)benzene unit has been used as an "isolation group" in chromophores. nih.gov By sterically hindering intermolecular dipole-dipole interactions, this bulky group helps maintain the alignment of chromophores within a polymer matrix after poling, leading to enhanced and more stable electro-optic activity. nih.gov Materials incorporating these chromophores have shown promising electro-optic coefficients (r33) of up to 54 pm/V, suggesting their potential for use in photonic devices. nih.gov Furthermore, the moiety has been studied in materials designed for photonic applications, where it contributes to the molecule's nonlinear optical properties, including hyperpolarizability. researchgate.net

Applications in Nanomaterials (e.g., partially fluorinated nanoemulsions)

One of the most direct and significant applications of this compound in materials science is its use as a core component in partially fluorinated nanoemulsions for biomedical imaging. zhougroup.orgresearchgate.netnih.gov These nanoemulsions serve as advanced contrast agents for fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI). zhougroup.org

¹⁹F MRI is a powerful imaging technique for cell tracking and other biomedical applications because of the negligible background fluorine signal in biological tissues. nih.govescholarship.org Perfluorocarbons (PFCs) have traditionally been used for this purpose, but they suffer from drawbacks like poor solubility for functional agents (e.g., fluorescent dyes, drugs) and potential biocompatibility issues. zhougroup.org

This compound has emerged as a superior alternative to PFCs for creating ¹⁹F MRI nanoemulsions. zhougroup.org Its key advantages include:

High MRI Sensitivity : The six magnetically equivalent fluorine atoms on the molecule produce a single, strong signal in ¹⁹F NMR/MRI, maximizing sensitivity. zhougroup.org

Improved Co-solubility : As a partially fluorinated aromatic ester, it has a much higher capacity to dissolve other functional molecules, such as fluorescent dyes and paramagnetic chelators, compared to highly fluorous PFCs. zhougroup.orgresearchgate.net This allows for the convenient formulation of multifunctional, dual-modal (MRI-fluorescence) imaging agents. zhougroup.org

Direct Use : It is a commercially available reagent that can be used directly in formulations without the need for complex chemical modification. zhougroup.org

By incorporating paramagnetic iron (Fe³⁺) ions via a chelator that dissolves in the fluorinated core, the spin-lattice relaxation time (T₁) of the fluorine atoms is significantly shortened. zhougroup.org This "paramagnetic relaxation enhancement" (PRE) effect allows for faster MRI scan times and improves the signal-to-noise ratio, leading to more sensitive and quantitative imaging. zhougroup.orgescholarship.org

Table 2: Comparison of ¹⁹F MRI Agent Properties

FeaturePerfluorocarbons (PFCs)This compound
Fluorine Content High (>60%) zhougroup.orgRelatively Low
Co-solubility Extremely poor for drugs/dyes zhougroup.orgSignificantly improved zhougroup.orgresearchgate.net
¹⁹F NMR Signal Often multiple complex peaksSingle, unified peak zhougroup.org
Formulation Can be complexFacilitates convenient preparation zhougroup.org
Multifunctionality Difficult to achieveEasily allows for dual-modal agents zhougroup.org

The creation of effective nanoemulsions for in vivo use requires both high stability and excellent biocompatibility. nih.gov The nanoemulsions formulated with this compound achieve stability through several mechanisms. The molecular structure allows for intramolecular π-π interactions, and its lower fluorine content compared to PFCs facilitates the creation of stable, monodisperse nanoemulsions. zhougroup.orgnih.gov Long-term stability of nanoemulsions is crucial to prevent degradation mechanisms like Ostwald ripening, where larger droplets grow at the expense of smaller ones. nih.govnih.gov

Biocompatibility is a critical parameter that can be readily optimized in these systems. Research has shown that the cytotoxicity of the nanoemulsions can be tuned by adjusting the formulation. zhougroup.org For example, the addition of biocompatible oils, such as soybean oil, into the formulation has been shown to significantly reduce cytotoxicity and improve cell viability, making the nanoemulsions suitable for cell tracking applications. zhougroup.org The choice of surfactant and other additives is also critical for ensuring the nanoemulsion is stable in biological media and does not induce an adverse immune response. nih.gov This tunability provides a significant advantage, allowing for the development of highly effective and safe imaging agents for a wide range of biomedical research applications. zhougroup.org

Vii. Biomedical and Imaging Research Applications

¹⁹F Magnetic Resonance Imaging (MRI) Contrast Agents

The unique properties of the fluorine-19 (¹⁹F) nucleus, such as its 100% natural abundance and high sensitivity, comparable to that of protons (¹H), make it an excellent candidate for Magnetic Resonance Imaging (MRI). Unlike ¹H MRI, the human body has negligible endogenous ¹⁹F, resulting in background-free images which allows for the unambiguous detection and quantification of ¹⁹F-labeled agents.

The trifluoromethyl (CF₃) group is particularly advantageous for ¹⁹F MRI. The three magnetically equivalent fluorine atoms in a CF₃ group generate a single, strong resonance signal, which amplifies the signal-to-noise ratio. This inherent signal enhancement, coupled with the high fluorine content of molecules containing one or more trifluoromethyl groups, makes them highly sensitive probes for ¹⁹F MRI applications. The unique chemical shift of the CF₃ group is also sensitive to its local environment, which can provide additional diagnostic information.

Partially fluorinated reagents, such as those incorporating the 3,5-bis(trifluoromethyl)benzoate (B8306798) moiety, are being designed to optimize performance in ¹⁹F MRI. These agents offer a balance of high fluorine content for sensitivity and tailored physicochemical properties for biocompatibility and solubility. Research has shown that partially fluorinated aromatic compounds can be formulated into nanoemulsions, which serve as effective contrast agents. These formulations can exhibit shorter relaxation times, further enhancing MRI sensitivity and allowing for faster image acquisition. The design of these reagents often focuses on creating molecules with a large number of chemically equivalent fluorine atoms to produce a single, sharp NMR peak, which is ideal for high-sensitivity imaging.

A significant application of ¹⁹F MRI is in vivo cell tracking. Cells can be labeled with a ¹⁹F-containing agent, such as a nanoemulsion formulated with a trifluoromethylated compound, and then administered to a living organism. Subsequent ¹⁹F MRI can then be used to monitor the location, migration, and population size of these labeled cells over time. This "hotspot" imaging, where the ¹⁹F signal appears against a black background, allows for clear and quantitative tracking of therapeutic cells like stem cells or immune cells. The lack of background signal ensures that any detected signal is directly from the labeled cells, providing unambiguous identification and quantification.

The sensitivity of ¹⁹F MRI can be further enhanced by the inclusion of paramagnetic ions. Paramagnetic ions, such as gadolinium(III) (Gd³⁺), manganese(II) (Mn²⁺), and iron(III) (Fe³⁺), can significantly shorten the longitudinal (T₁) and transverse (T₂) relaxation times of nearby ¹⁹F nuclei. Shorter relaxation times allow for more rapid signal acquisition, which translates to a higher signal-to-noise ratio in a given imaging time. This paramagnetic relaxation enhancement (PRE) is a key strategy in the design of highly sensitive ¹⁹F MRI contrast agents. The effect is distance-dependent, making it a useful tool for designing responsive probes that can, for example, signal changes in their environment.

Below is a table summarizing the effect of different paramagnetic ions on ¹⁹F relaxation times from a study on fluorinated complexes.

Paramagnetic IonEffect on T₁ Relaxation TimeEffect on T₂ Relaxation Time
Ce³⁺Moderate DecreaseModerate Decrease
Yb³⁺Moderate DecreaseModerate Decrease
Dy³⁺Strong DecreaseStrong Decrease
Ho³⁺Strong DecreaseStrong Decrease
Tm³⁺Strong DecreaseStrong Decrease

Potential as a Building Block for Lead Compounds in Medicinal Chemistry

The 3,5-bis(trifluoromethyl)phenyl moiety, the core structure of Methyl 3,5-bis(trifluoromethyl)benzoate, is a valuable scaffold in medicinal chemistry. The presence of two trifluoromethyl groups on the benzene (B151609) ring imparts unique properties that are highly desirable in drug candidates. nih.gov These groups are known to enhance lipophilicity, which can improve a molecule's ability to cross cell membranes. nih.gov Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation and thereby increasing the in vivo half-life of a drug. nih.gov

Research has demonstrated the utility of the 3,5-bis(trifluoromethyl)phenyl group in the synthesis of potent bioactive molecules. For instance, pyrazole (B372694) derivatives incorporating this moiety have been shown to be powerful inhibitors of drug-resistant bacteria. mdpi.com In these compounds, the bis(trifluoromethyl)phenyl group plays a crucial role in their antimicrobial activity. mdpi.com Moreover, 3,5-bis(trifluoromethyl)benzoic acid, the carboxylic acid precursor to the methyl ester, is recognized as a key intermediate in the synthesis of pharmacologically active compounds, including substance P (neurokinin-1) receptor antagonists, which have applications in treating inflammatory diseases and psychiatric disorders. google.com The unique electronic and steric properties of this group can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

Biological Properties of Metal Complexes Derived from Related Ligands

The coordination of metal ions with organic ligands can result in complexes with enhanced or entirely new biological activities compared to the free ligands. While specific studies on the biological properties of metal complexes derived directly from 3,5-bis(trifluoromethyl)benzoate are not extensively documented, the broader class of metal complexes with benzoate (B1203000) and other related ligands has shown significant promise in various therapeutic areas.

Transition metal complexes, in general, are known to possess a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The chelation of a metal ion to a ligand can increase the lipophilicity of the complex, facilitating its transport across biological membranes. Furthermore, the metal center can interact with biological macromolecules, such as DNA and proteins, leading to cytotoxic or other therapeutic effects.

Viii. Environmental and Toxicological Considerations in Research

Degradation Pathways in Environmental Systems

The environmental persistence of "Methyl 3,5-bis(trifluoromethyl)benzoate" is largely dictated by the stability of its core structure, particularly the carbon-fluorine bonds of the trifluoromethyl groups and the ester linkage.

Biodegradation: The biodegradation of aromatic compounds containing trifluoromethyl groups is a complex process. Generally, the trifluoromethyl group is highly resistant to microbial degradation due to the strength of the C-F bond. researchgate.netnih.gov However, microbial degradation of the aromatic ring can be an initial step. Microorganisms in soil and aquatic environments may initiate the breakdown of the benzene (B151609) ring through enzymatic actions, such as those by oxygenases. niscpr.res.in For some trifluoromethylated aromatic compounds, biodegradation can proceed after initial enzymatic attack on the aromatic ring, which can eventually lead to the cleavage of the C-F bonds. mdpi.com In many cases, trifluoromethylated aromatic compounds can be biotransformed into persistent "dead-end" metabolites rather than being fully mineralized. researchgate.net

Hydrolysis: The ester linkage in "this compound" is susceptible to hydrolysis, which is the chemical breakdown of a compound due to reaction with water. This process would yield 3,5-bis(trifluoromethyl)benzoic acid and methanol (B129727). The rate of hydrolysis for methyl benzoates is influenced by pH and temperature. oieau.fr Studies on various substituted methyl benzoates have shown that hydrolysis is often catalyzed by acid or base. oieau.frpsu.edu In neutral environmental waters, the hydrolysis rate may be slow, but it can be significantly accelerated in more alkaline or acidic conditions. oieau.fr The presence of two electron-withdrawing trifluoromethyl groups on the benzene ring is expected to influence the rate of this reaction.

Photodegradation: While specific data for "this compound" is not available, aromatic compounds can undergo photodegradation in the presence of sunlight. The ultraviolet component of solar radiation can provide the energy to break chemical bonds. For some trifluoromethylated phenols, photolytic degradation has been observed to yield trifluoroacetic acid (TFA). collectionscanada.ca It is plausible that "this compound" could also be susceptible to photodegradation in the atmosphere or surface waters.

Below is a table summarizing the potential degradation pathways for "this compound" based on the behavior of related compounds.

Degradation PathwayDescriptionInfluencing FactorsPotential Products
Biodegradation Enzymatic breakdown by microorganisms. The trifluoromethyl groups are generally recalcitrant, but the aromatic ring may be attacked.Microbial populations, nutrient availability, oxygen levels.3,5-bis(trifluoromethyl)benzoic acid, trifluoroacetic acid, various ring-fission products.
Hydrolysis Cleavage of the ester bond by reaction with water.pH, temperature.3,5-bis(trifluoromethyl)benzoic acid, Methanol.
Photodegradation Breakdown by sunlight, particularly UV radiation.Light intensity, presence of photosensitizers.Trifluoroacetic acid, various aromatic fragments.

Volatility and Environmental Mobility

The potential for "this compound" to move through the environment is governed by its physical and chemical properties, such as its volatility and solubility.

Mobility in Soil and Water: The movement of "this compound" in soil and water is influenced by its solubility and its tendency to adsorb to soil particles and organic matter. researchgate.net The lipophilic nature of the trifluoromethyl groups may lead to an affinity for organic matter in soil and sediment, which could limit its mobility in water. mdpi.com However, its transport will also be dependent on factors like soil type, pH, and water flow. researchgate.net The environmental fate of many fluorinated compounds is an area of active research, as their persistence and potential for long-range transport are of significant interest to environmental regulators. dioxin20xx.org

The following table outlines the key aspects of the potential environmental mobility of "this compound".

AspectDescriptionKey Influencing FactorsPotential Environmental Outcome
Volatility The tendency of the compound to vaporize into the atmosphere.Vapor pressure, temperature, air currents.Long-range atmospheric transport and deposition in remote areas.
Mobility in Soil The movement of the compound through the soil profile.Adsorption to organic matter and clay particles, water solubility, soil structure.Potential for leaching into groundwater or retention in the topsoil.
Mobility in Water The transport of the compound in aquatic systems.Water solubility, partitioning to sediment, water currents.Dispersal in surface waters and potential accumulation in sediments.

Assessment of Ecotoxicity Effects (if information becomes available)

Direct ecotoxicity data for "this compound" is not currently available in the public domain. Assessing the potential ecological impact of this compound relies on inferences from the broader class of organofluorine compounds and aromatic esters.

The ecotoxicology of organofluorine compounds is a growing field of study due to the widespread use and environmental persistence of some of these chemicals. cityu.edu.hk The introduction of fluorine into organic molecules can significantly alter their biological activity. While some organofluorine compounds are relatively inert, others can be toxic to a range of organisms.

Should information become available, a comprehensive ecotoxicity assessment would involve evaluating the compound's effects on various trophic levels, including:

Aquatic organisms: Acute and chronic toxicity to fish, invertebrates (e.g., daphnids), and algae.

Terrestrial organisms: Effects on soil-dwelling organisms (e.g., earthworms, microorganisms) and plants.

Bioaccumulation potential: The likelihood of the compound accumulating in the tissues of organisms, which can lead to biomagnification in the food chain.

Given the presence of the trifluoromethyl groups, a key area of future research would be to investigate the potential for this compound and its degradation products to persist and bioaccumulate in the environment.

Q & A

Q. Critical Factors :

  • Purity of the benzoic acid precursor (>95% by HPLC, as specified in commercial grades) ensures minimal side products .
  • Temperature control during acid chloride synthesis (e.g., maintaining 65–67°C for benzoyl chloride preparation) prevents decomposition .

Advanced: How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in radical cross-coupling reactions?

Methodological Answer:
The two -CF₃ groups significantly lower the electron density of the aromatic ring, enhancing the stability of radical intermediates. In a recent study, pyridin-2-ylmethyl-3,5-bis(trifluoromethyl)benzoate participated in a deoxygenative radical cross-coupling reaction with glycine derivatives using Ir(ppy)₃ as a photocatalyst. The -CF₃ groups stabilized the aryl radical intermediate, enabling selective C(sp³)–C(sp³) bond formation with a 49% yield .

Q. Key Considerations :

  • Computational modeling (DFT) can predict radical stabilization energies to optimize reaction conditions.
  • Competing pathways, such as H-atom transfer, must be suppressed using hydrogen-bonding solvents like DMSO .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR : The two equivalent -CF₃ groups produce a singlet at δ -63 to -65 ppm. Splitting patterns in ¹H NMR (e.g., aromatic protons as a singlet at δ 8.4–8.6 ppm) confirm symmetry .
  • IR Spectroscopy : Strong C=O stretching at ~1720 cm⁻¹ and C-F vibrations at 1150–1250 cm⁻¹ .
  • Mass Spectrometry (HRMS) : A molecular ion peak at m/z 258.11 (C₉H₄F₆O₂) confirms the molecular formula .

Q. Pitfalls :

  • Impurities from incomplete esterification (e.g., residual benzoic acid) can distort ¹H NMR signals. Use preparative HPLC for purification .

Advanced: How can computational methods predict the biological interactions of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Derivatives like (E)-3-((2-(3,5-bis(trifluoromethyl)phenyl)hydrazono)methyl)-4H-chromen-4-one (BPH) have been modeled using AutoDock Vina to assess binding affinities with enzymes like cyclooxygenase-2 (COX-2). The -CF₃ groups enhance hydrophobic interactions with active-site residues .
  • MD Simulations : Trajectories (50–100 ns) in explicit solvent (e.g., TIP3P water) validate stability of ligand-protein complexes. RMSD values <2 Å indicate robust binding .

Q. Validation :

  • Compare computational results with experimental IC₅₀ values from enzyme inhibition assays to refine force field parameters .

Data Contradiction: How can researchers resolve discrepancies in reported physical properties (e.g., solubility, melting point)?

Methodological Answer:
Discrepancies often arise from variations in purity or analytical methods:

  • Melting Point : Commercial grades of 3,5-bis(trifluoromethyl)benzoic acid (precursor) report mp 140–144°C , but impurities (e.g., residual chloride) can depress this value. Use DSC (differential scanning calorimetry) for precise measurement .
  • Solubility : Conflicting solubility data in DMSO or toluene may stem from hygroscopicity. Store samples under inert gas and use Karl Fischer titration to quantify water content .

Q. Standardization :

  • Reference certified materials (e.g., CRM4601-b for quantitative NMR) to calibrate instruments .

Application: In what advanced organic syntheses is this compound employed?

Methodological Answer:

  • Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors and antiviral agents. For example, coupling with benzylamines via Buchwald-Hartwig amination yields bioactive aryl amines .
  • Materials Science : Derivatives like sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF) are used as non-coordinating anions in electrochemistry .

Case Study :
In photocatalyzed C–H functionalization, the ester’s -CF₃ groups direct regioselective arylation at the meta position, enabling access to polyfluorinated biaryls .

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Methyl 3,5-bis(trifluoromethyl)benzoate

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